molecular formula C14H18O8 B137357 Bungeiside A CAS No. 149475-52-5

Bungeiside A

Cat. No. B137357
M. Wt: 314.29 g/mol
InChI Key: GXBCTYRBTGLIQW-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bungeiside A is a natural compound that is extracted from the roots of the Bunge salvia plant. This compound has been found to possess a wide range of biological activities and has been the subject of much scientific research in recent years. In

Mechanism Of Action

The mechanism of action of Bungeiside A is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.

Biochemical And Physiological Effects

Bungeiside A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It also has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Bungeiside A has several advantages for lab experiments. It is a natural compound that can be easily extracted from the Bunge salvia plant, making it readily available for research purposes. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of Bungeiside A is that it is difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on Bungeiside A. One area of interest is its potential as a cancer treatment. Studies have shown that Bungeiside A has anti-tumor activity against a variety of cancer types, including lung, breast, and liver cancer. Further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Bungeiside A has been shown to have anti-inflammatory effects in a variety of models, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is interest in exploring the potential of Bungeiside A as an anti-viral agent. Studies have shown that it has activity against several viruses, including influenza and hepatitis B, and further research is needed to determine its potential as a treatment for viral infections.
Conclusion:
Bungeiside A is a natural compound with a wide range of biological activities. It has been studied extensively in the fields of cancer research, immunology, and pharmacology, and has shown promise as a potential treatment for cancer, inflammatory diseases, and viral infections. While there are limitations to its availability for research purposes, further studies on Bungeiside A are needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Bungeiside A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively in the fields of cancer research, immunology, and pharmacology.

properties

CAS RN

149475-52-5

Product Name

Bungeiside A

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

1-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C14H18O8/c1-6(16)8-4-7(17)2-3-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

GXBCTYRBTGLIQW-RKQHYHRCSA-N

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

149475-52-5

synonyms

2-O-glucosyl-5-hydroxyacetophenone
bungeiside A
bungeiside-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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